molecular formula C12H17NO3 B104234 Norbudrine CAS No. 15686-81-4

Norbudrine

Cat. No.: B104234
CAS No.: 15686-81-4
M. Wt: 223.27 g/mol
InChI Key: OVTZNVCECJYMDW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Norbudrine typically involves the reaction of benzyl alcohol derivatives with cyclobutylamine under specific conditions. The process includes several steps:

    Formation of the Intermediate: Benzyl alcohol is reacted with a suitable halogenating agent to form a benzyl halide intermediate.

    Amination: The benzyl halide intermediate is then treated with cyclobutylamine to form the desired this compound compound.

    Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Norbudrine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized products.

    Reduction: Dihydroxy derivatives.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Norbudrine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studying sympathomimetic agents and their interactions.

    Biology: Investigated for its effects on bronchial muscle relaxation and respiratory function.

    Medicine: Explored for its potential in treating asthma and other respiratory disorders.

    Industry: Utilized in the development of new bronchospasmolytic drugs and formulations.

Mechanism of Action

Norbudrine exerts its effects by acting on adrenergic receptors in the bronchial muscles. It primarily targets beta-adrenergic receptors, leading to the relaxation of bronchial smooth muscles and alleviation of bronchospasm . The compound’s mechanism involves the activation of cyclic adenosine monophosphate (cAMP) pathways, which play a crucial role in muscle relaxation.

Comparison with Similar Compounds

    Ephedrine: Another sympathomimetic agent with bronchodilator properties.

    Pseudoephedrine: Used as a decongestant and bronchodilator.

    Phenylephrine: A selective alpha-adrenergic receptor agonist with vasoconstrictive properties.

Comparison:

    Norbudrine vs. Ephedrine: this compound has a more potent bronchospasmolytic effect compared to ephedrine.

    This compound vs. Pseudoephedrine: this compound is more effective in relaxing bronchial muscles, while pseudoephedrine is primarily used for nasal decongestion.

    This compound vs. Phenylephrine: this compound targets beta-adrenergic receptors, whereas phenylephrine targets alpha-adrenergic receptors, leading to different therapeutic effects.

This compound’s unique ability to significantly relax bronchial muscles makes it a valuable compound in respiratory therapy, distinguishing it from other sympathomimetic agents.

Properties

IUPAC Name

4-[2-(cyclobutylamino)-1-hydroxyethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c14-10-5-4-8(6-11(10)15)12(16)7-13-9-2-1-3-9/h4-6,9,12-16H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTZNVCECJYMDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC(C2=CC(=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864619
Record name 4-[2-(Cyclobutylamino)-1-hydroxyethyl]benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127560-12-7
Record name Norbudrine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127560127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[2-(Cyclobutylamino)-1-hydroxyethyl]benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORBUDRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P6T83567P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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